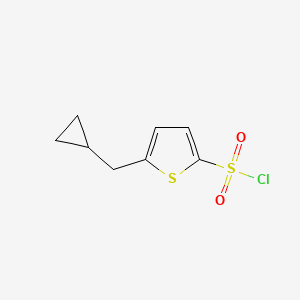
Tributyl(4-methylbenzyl)phosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(4-methylbenzyl)phosphonium chloride is a quaternary phosphonium salt with the chemical formula C26H56ClP. It is a white solid that is primarily used in various industrial and chemical processes. This compound is known for its stability and effectiveness in a range of applications, including as a phase transfer catalyst and in ionic liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(4-methylbenzyl)phosphonium chloride can be synthesized through the reaction of tributylphosphine with 4-methylbenzyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction is exothermic and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes steps such as vacuum filtration, extraction, and drying to obtain the final product. The use of mixed solvents, including water and organic solvents, helps in reducing the toxicity and environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(4-methylbenzyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Reduction: Can be reduced under specific conditions to form phosphines.
Substitution: Participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and ylides, which are useful intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Tributyl(4-methylbenzyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in various organic reactions.
Biology: Acts as an antimicrobial agent against certain bacteria.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Employed in the production of ionic liquids and as a corrosion inhibitor in oil fields
Mecanismo De Acción
The mechanism by which tributyl(4-methylbenzyl)phosphonium chloride exerts its effects involves its ability to interact with biological membranes and disrupt microbial cell walls. This interaction is facilitated by the compound’s cationic nature, which allows it to bind to negatively charged sites on cell membranes, leading to cell lysis and death . In chemical processes, its effectiveness as a catalyst is due to its ability to stabilize transition states and facilitate the transfer of reactants between phases .
Comparación Con Compuestos Similares
Similar Compounds
Tributylphosphine: A related compound used as a ligand in transition metal complexes.
Tetrabutylphosphonium chloride: Another quaternary phosphonium salt with similar applications but different alkyl groups.
Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate: A task-specific ionic liquid with unique catalytic properties
Uniqueness
Tributyl(4-methylbenzyl)phosphonium chloride is unique due to its specific structure, which imparts distinct physical and chemical properties. Its 4-methylbenzyl group provides additional stability and reactivity compared to other phosphonium salts, making it particularly useful in specialized applications such as phase transfer catalysis and antimicrobial treatments .
Propiedades
Número CAS |
1519-41-1 |
|---|---|
Fórmula molecular |
C20H36ClP |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
tributyl-[(4-methylphenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C20H36P.ClH/c1-5-8-15-21(16-9-6-2,17-10-7-3)18-20-13-11-19(4)12-14-20;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MFEVILWCCWDQPA-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)




![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)







